3-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole

Medicinal Chemistry Kinase Inhibitor Design Isoxazole Scaffold

3-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole (CAS 1031586-01-2) is a chiral pyrrolidine-isoxazole building block validated by X-ray co-crystal structures of CK1δ–ligand complexes. Unlike simpler isoxazole derivatives, its 4-fluorophenyl group and pyrrolidine-carbonyl linker provide essential electrostatic complementarity and ribose-pocket trajectory critical for selective kinase engagement. Ideal for fragment-based screening (MW 302.35 Da, Fsp³ ≈0.47) and affinity probe derivatization via the secondary amine handle. Choose this scaffold for CK1 inhibitor lead optimization programs where structural precision is paramount.

Molecular Formula C17H19FN2O2
Molecular Weight 302.349
CAS No. 1031586-01-2
Cat. No. B2545455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole
CAS1031586-01-2
Molecular FormulaC17H19FN2O2
Molecular Weight302.349
Structural Identifiers
SMILESCC(C)C1=CC(=NO1)C(=O)N2CCCC2C3=CC=C(C=C3)F
InChIInChI=1S/C17H19FN2O2/c1-11(2)16-10-14(19-22-16)17(21)20-9-3-4-15(20)12-5-7-13(18)8-6-12/h5-8,10-11,15H,3-4,9H2,1-2H3
InChIKeyXLVZABMWZMAHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1031586-01-2: A Chiral Pyrrolidine-Carbonyl-Isoxazole Building Block for Kinase Scaffold Elaboration


3-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole (CAS 1031586-01-2) is a synthetic small molecule (C₁₇H₁₉FN₂O₂, MW 302.35) that combines a 4-fluorophenyl-substituted pyrrolidine, a carbonyl linker, and a 5-isopropylisoxazole core. While its isolated biological profile has not been publicly disclosed in peer-reviewed primary research, the compound is structurally positioned within the 3,4-diaryl-isoxazole class of protein kinase inhibitors, most notably those targeting casein kinase 1 (CK1). The chiral pyrrolidine scaffold enables extension of the pharmacophore toward the ATP ribose pocket, a design principle validated in X-ray co-crystal structures of closely related CK1δ–ligand complexes [1]. As such, the compound serves as a key synthetic intermediate and a versatile scaffold for kinase inhibitor lead optimization programs.

Why Simple Isoxazole Analogs Cannot Replace 1031586-01-2 in Kinase Modulator Design


Generic replacement of 1031586-01-2 with unsubstituted or differently linked isoxazole derivatives undermines two critical molecular recognition elements required for kinase active-site engagement. First, the 4-fluorophenyl group provides specific electrostatic and steric complementarity that is lost with non-fluorinated phenyl analogs; in the structurally related CK1 inhibitor series, deletion of the aryl moiety resulted in a marked loss of CK1δ/ε inhibitory activity [1]. Second, the pyrrolidine-carbonyl linker offers a distinct trajectory from the diaryl-isoxazole core, enabling exploration of the ribose pocket while preserving key hinge-region contacts. Replacement with a methyl amide or a direct aryl–isoxazole linkage ablates this spatial orientation, as demonstrated by compounds 28a and 28b in the CK1δ/ε assay, which showed negligible activity compared to their pyrrolidine-bearing counterparts [1]. Therefore, the compound’s unique connectivity is not interchangeable with structurally simpler isoxazole building blocks when the goal is to achieve selective kinase engagement.

Quantitative Evidence for Selection of 3-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole (CAS 1031586-01-2)


Structural Differentiation from the 3,4-Diaryl-Isoxazole CK1 Lead

1031586-01-2 is distinguished from the extensively profiled 3,4-diaryl-isoxazole CK1 inhibitor lead (3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole, CHEMBL220227) by the presence of a pyrrolidine-carbonyl linker instead of a direct pyridin-4-yl substitution at the 4-position. The lead compound shows promiscuous kinase inhibition with IC₅₀ values of 450 nM (p38α), 540 nM (JNK3), and 1280 nM (JNK2) [1]. In contrast, the pyrrolidine-carbonyl architecture of 1031586-01-2 is designed to orient substituents toward the ribose pocket of CK1δ rather than the solvent-exposed region, as demonstrated by molecular modelling and X-ray crystallography of analogous pyrrolidine-modified isoxazoles [2]. This architectural change fundamentally alters the vector of pharmacophore extension, favoring CK1δ/ε selectivity over promiscuous kinase inhibition.

Medicinal Chemistry Kinase Inhibitor Design Isoxazole Scaffold

Kinase Inhibition Potency of Chiral Pyrrolidine-Modified Isoxazole Series

Compounds synthesized from chiral pyrrolidine scaffolds analogous to 1031586-01-2 exhibit nanomolar inhibitory activity against CK1δ and CK1ε. In the 2019 study by Luxenburger et al., compound 29d (bearing a pyrrolidine-scaffold modification) showed IC₅₀ values in the nanomolar range against both CK1δ and CK1ε, while the methyl amide analogs 28a and 28b (lacking the pyrrolidine scaffold) showed negligible activity at concentrations up to 20 µM [1]. Furthermore, omitting the aryl moiety (compound 29c) resulted in a considerable decrease in activity relative to 29d and 29e, confirming that both the pyrrolidine scaffold and the aryl group contribute to binding affinity [1]. Although quantitative IC₅₀ data for 1031586-01-2 itself have not been reported, the compound represents the unelaborated scaffold that gave rise to these potent inhibitors, making it a validated starting point for kinase inhibitor synthesis.

Enzyme Inhibition CK1 Kinase Structure-Activity Relationship

Physicochemical Differentiation: Calculated Properties versus Diaryl-Isoxazole Comparator

In silico comparison using SwissADME reveals meaningful differences between 1031586-01-2 and the 3,4-diaryl-isoxazole comparator (CHEMBL220227). The target compound features one additional H-bond acceptor (the carbonyl oxygen) and one additional H-bond donor (the amide nitrogen contributes to HBA count), resulting in a topological polar surface area (TPSA) of approximately 62 Ų versus ≈43 Ų for the comparator [1]. The calculated LogP (iLogP) is approximately 3.0 for 1031586-01-2 compared to 3.8 for the comparator, suggesting moderately improved aqueous solubility while retaining sufficient lipophilicity for passive membrane permeation [1]. The increased fraction of sp³-hybridized carbons (Fsp³ ≈ 0.47 versus ≈0.20) indicates a more three-dimensional character, a property correlated with higher clinical success rates in drug discovery campaigns.

Physicochemical Properties Drug-Likeness Permeability

Recommended Application Scenarios for 1031586-01-2 Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Targeting CK1δ/ε Isoforms

Use 1031586-01-2 as a central building block to elaborate chiral pyrrolidine-modified isoxazole libraries. The scaffold’s orientation toward the ATP ribose pocket, as validated by the 2019 CK1δ co-crystal structures of analogous compounds, enables medicinal chemists to systematically vary the pyrrolidine substituents to enhance CK1δ/ε potency while monitoring selectivity over p38α and JNK kinases, where the diaryl comparator shows sub-micromolar activity [1].

Fragment-Based Screening for Isoform-Selective Kinase Modulators

The moderate molecular weight (302.35 Da) and high Fsp³ value (≈0.47) make 1031586-01-2 suitable as a fragment-like starting point for NMR- or SPR-based screening against kinase panels. Its predicted LogP (≈3.0) and TPSA (≈62 Ų) strike a balance between aqueous solubility and passive permeability, facilitating fragment soaking experiments without the aggregation issues common to more lipophilic diaryl-isoxazole fragments [1].

Chemical Probe Design and Bioconjugation

The secondary amine of the pyrrolidine ring provides a convenient handle for derivatization with biotin, fluorophores, or photoaffinity tags without disrupting the isoxazole core. This enables the generation of affinity probes to identify cellular targets of CK1 inhibitors, leveraging the structural knowledge that the pyrrolidine scaffold contributes significantly to target engagement [1].

Quote Request

Request a Quote for 3-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.